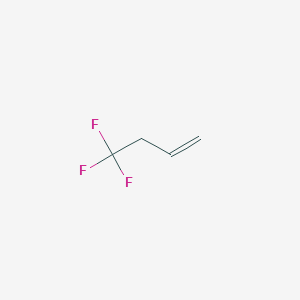
4,4,4-Trifluoro-1-butene
説明
Synthesis Analysis
The synthesis of fluorinated compounds like 4,4,4-Trifluoro-1-butene often involves methods such as the nucleophilic aromatic substitution, where precursors like hexafluorobenzene are reacted with nucleophiles to introduce the trifluoromethyl group. For instance, sterically hindered derivatives have been synthesized via reactions involving lithium dimesitylphosphide and hexafluorobenzene, followed by oxidation and methylation processes to yield various phosphoryl and phosphonio derivatives (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of fluorinated compounds, including those similar to 4,4,4-Trifluoro-1-butene, has been elucidated using spectroscopic methods and X-ray crystallography. These studies reveal unusually large bond angles around phosphorus atoms and provide insights into the effects of fluorination on molecular geometry (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
Fluorinated compounds undergo various chemical reactions, including cyclocondensation, which can yield a variety of functionalized molecules. The reaction conditions, such as the presence of Lewis acids, significantly influence the product distribution and regioselectivity, leading to the synthesis of complex molecules with trifluoromethyl groups (Bunescu et al., 2009).
Physical Properties Analysis
The introduction of fluorine atoms significantly impacts the physical properties of hydrocarbons, including their boiling points, density, and solubility. The fluorination of butadiene derivatives to form skipped polyenes demonstrates the versatility of fluorinated compounds in synthesizing materials with varied physical properties (McCammant, Liao, & Sigman, 2013).
Chemical Properties Analysis
The chemical properties of 4,4,4-Trifluoro-1-butene and related compounds are markedly influenced by the trifluoromethyl group, which affects their reactivity in nucleophilic and electrophilic reactions. For instance, the synthesis and reactivity of trifluoromethyl-substituted arenes and cyclohexenones demonstrate the role of the trifluoromethyl group in dictating reaction pathways and outcomes (Bunescu et al., 2009).
科学的研究の応用
Ionic Liquid Enhanced Alkylation of Iso-butane and 1-butene : Triflic acid coupled with protic ammonium-based ionic liquids enhanced the alkylation of iso-butane with 1-butene, achieving higher selectivity and octane number than with traditional catalysts (Cui et al., 2013).
Fluorination on Thiol Reactivity : The study of the reaction of 4,4,4-trifluorobutanethiol on Mo(110) revealed insights into the chemistry of fluorinated compounds, showing differences due to the presence of fluorine and alkyl chain length (Napier & Friend, 1996).
Ytterbium(III) Beta-diketonate Complexes : Research on ytterbium(III) beta-diketonate complexes with various ligands, including 4,4,4-trifluoro-1,3-butanedione, showed that fluorinated ligands affect luminescence intensity, which is significant for optical applications (Martín‐Ramos et al., 2013).
Conformational Landscape of 4,4,4-Trifluoro-1-butanol : The rotational spectrum of 4,4,4-trifluoro-1-butanol was investigated, revealing its conformational flexibility and potential applications in solvents for peptides and proteins (Lu et al., 2020).
Synthesis of Novel 2-Substituted 1,1-Difluoro-3-phenylthio-1,3-butadienes : The paper discusses the synthesis of fluorinated butadienes, highlighting the utility of 4,4,4-trifluoro-2-butenes as intermediates in organic synthesis (Son et al., 2008).
Selective Dimerization of Ethylene to 1-Butene with a Porous Catalyst : This research demonstrates a metal–organic framework catalyzing ethylene dimerization with high selectivity for 1-butene, an important process in the chemical industry (Metzger et al., 2016).
特性
IUPAC Name |
4,4,4-trifluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3/c1-2-3-4(5,6)7/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNKHTIPPVQEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447083 | |
| Record name | 4,4,4-trifluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-butene | |
CAS RN |
1524-26-1 | |
| Record name | 4,4,4-trifluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-Trifluoro-1-butene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



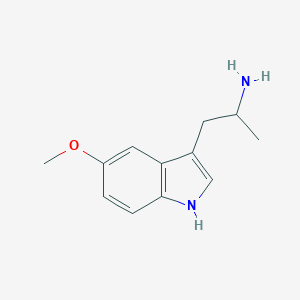
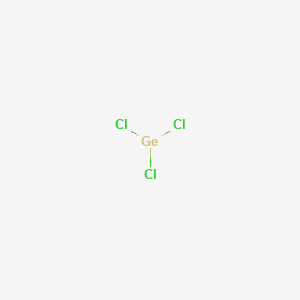
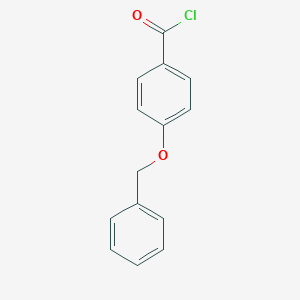
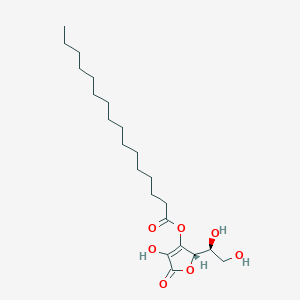
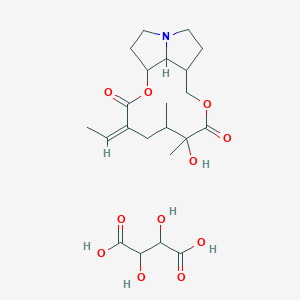
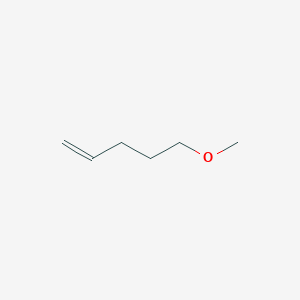
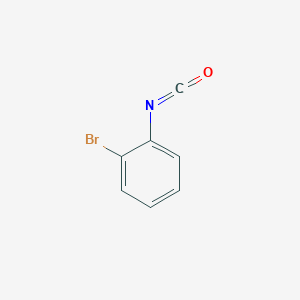

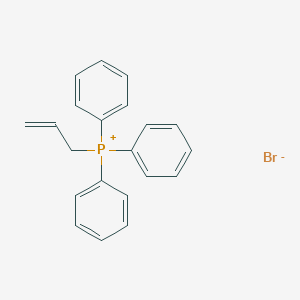
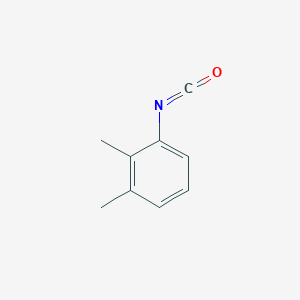
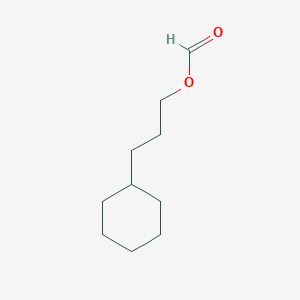
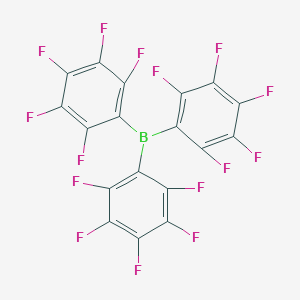
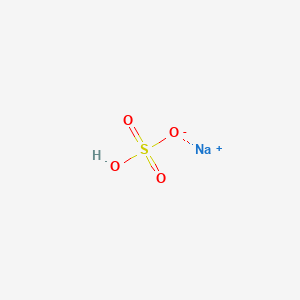
![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)